molecular formula C10H16N2O B8300992 Methyl(3-(6-methyl(3-pyridyloxy))propyl)amine

Methyl(3-(6-methyl(3-pyridyloxy))propyl)amine

Cat. No. B8300992
M. Wt: 180.25 g/mol
InChI Key: KUBSRYGDWYIBRV-UHFFFAOYSA-N
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Patent
US06627648B1

Procedure details

The 3-chloro-1-(6-methyl(3-pyridyloxy))propane (2.78 g, 18.3 mmol) was dissolved in methanol (25 mL) and added to a 40 wt % aqueous solution of methylamine (50 mL) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 100° C. (oil bath temperature) for 4 h. After cooling, the mixture was concentrated by rotary evaporation. Saturated NaCl solution (25 mL) was added to the residue. The pH was adjusted to 1 with 10% HCl solution and impurities were extracted with chloroform (4×25 mL). The pH of the aqueous phase was raised to 7 with 10% NaOH solution and other impurities were extracted with ether (4×30 mL). The aqueous layer was basified to pH 11 with 10% NaOH solution and extracted with ether (4×50 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 1.224 g (45.3%) of an oil.
Name
3-chloro-1-(6-methyl(3-pyridyloxy))propane
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
45.3%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[N:8][C:9]([CH3:12])=[CH:10][CH:11]=1.[CH3:13][NH2:14]>CO>[CH3:13][NH:14][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[N:8][C:9]([CH3:12])=[CH:10][CH:11]=1

Inputs

Step One
Name
3-chloro-1-(6-methyl(3-pyridyloxy))propane
Quantity
2.78 g
Type
reactant
Smiles
ClCCCOC=1C=NC(=CC1)C
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
Saturated NaCl solution (25 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
were extracted with chloroform (4×25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the aqueous phase was raised to 7 with 10% NaOH solution and other impurities
EXTRACTION
Type
EXTRACTION
Details
were extracted with ether (4×30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation to a residue that
CUSTOM
Type
CUSTOM
Details
was dried briefly under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CNCCCOC=1C=NC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.224 g
YIELD: PERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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